molecular formula C9H15Br B14299578 1-Bromo-2,6-dimethylhepta-1,5-diene CAS No. 112900-65-9

1-Bromo-2,6-dimethylhepta-1,5-diene

Cat. No.: B14299578
CAS No.: 112900-65-9
M. Wt: 203.12 g/mol
InChI Key: CHENLUVHTGAWOQ-UHFFFAOYSA-N
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Description

1-Bromo-2,6-dimethylhepta-1,5-diene is an organic compound with the molecular formula C9H15Br It is a derivative of heptadiene, featuring a bromine atom and two methyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,6-dimethylhepta-1,5-diene can be synthesized through the electrophilic addition of hydrogen bromide (HBr) to 2,6-dimethylhepta-1,5-diene. The reaction typically follows Markovnikov’s rule, where the bromine atom attaches to the more substituted carbon atom. The reaction conditions often involve the use of a solvent like dichloromethane and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,6-dimethylhepta-1,5-diene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Addition: Reagents like bromine (Br2) or hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) for epoxidation.

    Reduction: Hydrogen gas (H2) with a metal catalyst.

Major Products

    Substitution: Formation of alcohols, amines, or other substituted derivatives.

    Addition: Formation of dibromo compounds or hydrogenated alkanes.

    Oxidation: Formation of epoxides or other oxidized products.

Scientific Research Applications

1-Bromo-2,6-dimethylhepta-1,5-diene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,6-dimethylhepta-1,5-diene involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the double bonds allow for addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, often involving the formation of carbocation intermediates and resonance stabilization .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylhepta-1,5-diene: The parent compound without the bromine atom.

    1-Bromo-2-butene: A simpler brominated diene with fewer carbon atoms.

    1,4-Dibromo-2,6-dimethylheptane: A fully brominated derivative.

Uniqueness

1-Bromo-2,6-dimethylhepta-1,5-diene is unique due to its specific substitution pattern and the presence of both bromine and methyl groups.

Properties

CAS No.

112900-65-9

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

1-bromo-2,6-dimethylhepta-1,5-diene

InChI

InChI=1S/C9H15Br/c1-8(2)5-4-6-9(3)7-10/h5,7H,4,6H2,1-3H3

InChI Key

CHENLUVHTGAWOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CBr)C)C

Origin of Product

United States

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